![molecular formula C18H11ClF3N5S B2863600 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 1207031-44-4](/img/structure/B2863600.png)

4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

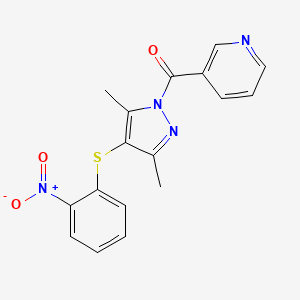

The compound is a derivative of 1,3,4-thiadiazole and 1,2,3-triazole . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Molecular Structure Analysis

The molecular structure of the compound involves a 1,3,4-thiadiazole ring and a 1,2,3-triazole ring . The 1,3,4-thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The compound, being a derivative of 1,3,4-thiadiazole and 1,2,3-triazole, may exhibit a range of chemical reactions. For instance, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Physical And Chemical Properties Analysis

The compound contains a trifluoromethyl group, which is known for its unique properties . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .科学的研究の応用

Antimicrobial Applications

Thiazole derivatives, such as the one in this compound, have been recognized for their antimicrobial properties . The presence of the thiazolyl and triazolyl groups could potentially make this compound a candidate for developing new antimicrobial agents that can be used to combat resistant strains of bacteria and other pathogens.

Anticancer Research

Compounds with thiazole and triazole moieties have shown promise in anticancer research . They can be designed to interfere with specific cellular pathways that are overactive in cancer cells, potentially leading to the development of targeted cancer therapies.

Neuroprotective Agents

The thiazole ring is a key structural component in some neuroprotective agents . Research into compounds like this one could lead to new treatments for neurodegenerative diseases by protecting neuronal cells from damage or death.

Agricultural Chemicals

In agriculture, thiazole derivatives are explored for their use as fungicides and biocides . The compound’s structure suggests it could be synthesized into chemicals that protect crops from fungal infections and pest infestations.

Material Science

The unique electronic properties of triazole rings make them interesting for material science applications, particularly in the development of organic semiconductors and photovoltaic materials . This compound could be part of studies aimed at creating more efficient energy-harvesting devices.

Pharmacological Enhancers

Given the compound’s complex structure, it may serve as a pharmacological enhancer, improving the efficacy or stability of other drug molecules when used in combination therapies .

Chemical Engineering

In chemical engineering, such compounds can be used to study intramolecular charge transfer (ICT) interactions, which are crucial for the development of photothermal materials and sensors .

Biochemical Research

The biochemical applications of this compound could include studies on enzyme inhibition, given that thiazole and triazole rings often play a role in the design of enzyme inhibitors .

作用機序

Target of Action

The compound, also known as 4-(4-(3-chlorophenyl)thiazol-2-yl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets due to their diverse biological activities

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Result of Action

Given the diverse biological activities of thiazole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular levels, depending on its specific targets and mode of action.

Safety and Hazards

特性

IUPAC Name |

5-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClF3N5S/c19-12-5-1-3-10(7-12)14-9-28-17(24-14)15-16(23)27(26-25-15)13-6-2-4-11(8-13)18(20,21)22/h1-9H,23H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPACLYDSPILMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClF3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2863522.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone](/img/structure/B2863526.png)

![N-(3-(dimethylamino)propyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863527.png)

![5-(3-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2863529.png)

![methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2863530.png)

![ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2863538.png)

![3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2863540.png)